molecular formula C15H23NO3 B2797353 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol CAS No. 92727-36-1

1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol

Cat. No.: B2797353
CAS No.: 92727-36-1
M. Wt: 265.353
InChI Key: CMOYNYATQYRFJW-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol is a chemical compound with a complex structure that includes a benzodioxole ring and a dipropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole structure. This intermediate is then subjected to further reactions to introduce the dipropylamino group and the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the dipropylamino group.

    1-(3,4-methylenedioxyphenyl)ethane-1-ol: Similar structure with a methylenedioxyphenyl group instead of benzodioxole.

    1-(benzo[d][1,3]dioxol-5-yl)ethan-1-ol: Another structurally related compound with slight variations in the ring structure.

Uniqueness

1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol is unique due to the presence of both the benzodioxole ring and the dipropylamino group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(dipropylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-7-16(8-4-2)10-13(17)12-5-6-14-15(9-12)19-11-18-14/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOYNYATQYRFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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